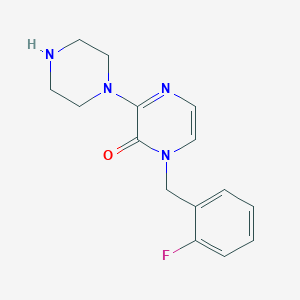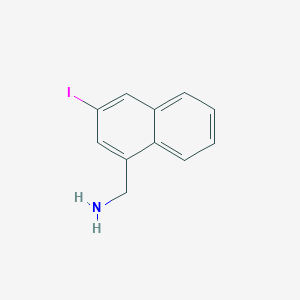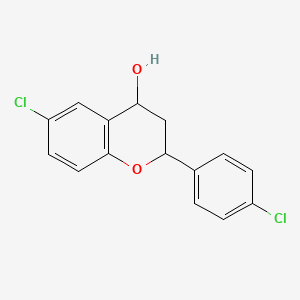![molecular formula C12H14BrN3O B11838754 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[45]dec-3-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can be achieved through a multicomponent reaction involving thermal and microwave activation. A common method involves the reaction of 3-bromobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate under specific conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)-1,2,4-oxadiazole: Shares a similar bromophenyl group but differs in the heterocyclic structure.
3-(3-Bromophenyl)-1,2,4-triazine: Another compound with a bromophenyl group but with a different ring system.
Uniqueness
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a structure is advantageous, such as in the design of new materials or drugs.
Propiedades
Fórmula molecular |
C12H14BrN3O |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H14BrN3O/c13-10-3-1-2-9(8-10)11-15-12(17-16-11)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16) |
Clave InChI |
RFNRBWULCBSZGX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12N=C(NO2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


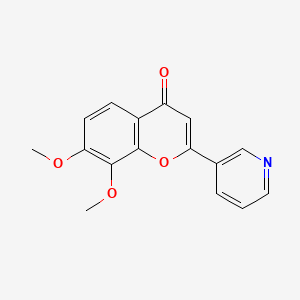
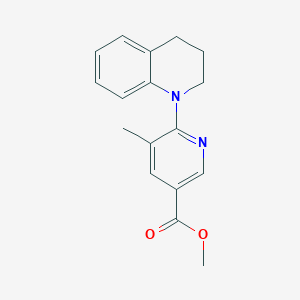


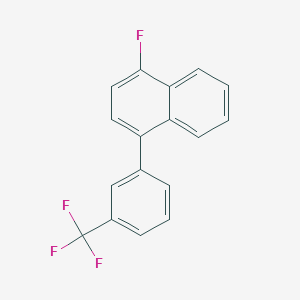

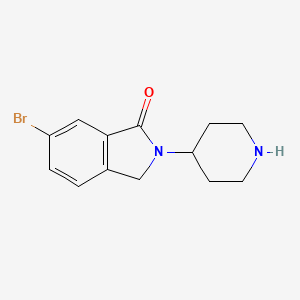
![Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate](/img/structure/B11838712.png)


![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)
